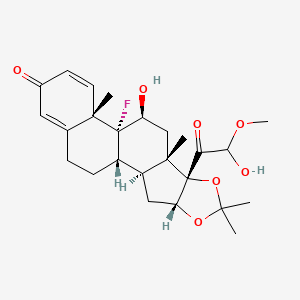

21-Methoxy Triamcinolone Acetonide

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H33FO7 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1 |

InChI Key |

PWLCESSADNLVMG-VKADFKIWSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Strategies for 21 Methoxy Triamcinolone Acetonide

Building the Foundation: Precursor Chemistry and Stereoselective Transformations to the Triamcinolone (B434) Acetonide Core

The journey to Triamcinolone Acetonide, and subsequently its 21-methoxy derivative, begins with commercially accessible steroid starting materials. The synthesis is a multi-step process that requires precise control over stereochemistry and regioselectivity to achieve the desired biologically active molecule.

Multi-step Synthesis from Precursors (e.g., Hydrocortisone Acetate (B1210297), Prednisone Acetate)

The synthesis of Triamcinolone Acetonide can be initiated from precursors such as Hydrocortisone Acetate or Prednisone Acetate. patsnap.comgoogle.comchemicalbook.com A common approach involves a series of reactions including elimination, oxidation, condensation, reduction, hydrolysis, epoxidation, and fluorination to construct the final Triamcinolone Acetonide molecule. google.com

One documented pathway starts with Prednisone Acetate, which undergoes a primary elimination reaction to remove the 17α-hydroxyl group, followed by a sequence of reactions to build the characteristic features of Triamcinolone Acetonide. google.com This multi-step process is designed to be economically viable and suitable for industrial-scale production by using relatively inexpensive starting materials and simplifying protection and deprotection steps. google.com Another described synthesis begins with the 21-O-acetate of hydrocortisone. chemicalbook.com This process involves ketalization of the carbonyl groups, replacement of a hydroxyl group with chlorine, dehydrochlorination, and re-acetylation. chemicalbook.com

A novel synthetic route has also been reported starting from prednisolone, which is first acetylated at the 21-hydroxy position. cjph.com.cn This is followed by the elimination of the 11-hydroxy group and the 17-hydroxy group to yield pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate. cjph.com.cn This intermediate is then further processed to introduce the desired functionalities. cjph.com.cn

The following table provides a high-level overview of a synthetic sequence starting from Prednisone Acetate:

| Step | Reaction Type | Key Transformation |

| 1 | Elimination | Removal of the 17α-hydroxyl group from Prednisone Acetate. google.com |

| 2 | Oxidation | Introduction of a double bond at the C1-C2 position. |

| 3 | Condensation | Formation of the 16α, 17α-acetonide. google.com |

| 4 | Reduction | Stereoselective reduction of a ketone. |

| 5 | Elimination | Formation of the 9,11-double bond. |

| 6 | Hydrolysis | Removal of the 21-acetate group. google.com |

| 7 | Epoxidation | Formation of an epoxide at the 9,11-position. google.com |

| 8 | Fluorination | Opening of the epoxide with a fluorine source to introduce the 9α-fluoro group. google.com |

This table represents a generalized sequence, and specific reagents and conditions can vary.

Regioselective Introduction of Fluorine at C-9 and Dioxolane Acetonide Formation

Two critical transformations in the synthesis of the Triamcinolone Acetonide core are the introduction of a fluorine atom at the C-9 position and the formation of the 16α,17α-dioxolane acetonide.

The introduction of the 9α-fluoro group significantly enhances the glucocorticoid activity of the steroid. This is typically achieved by the ring-opening of a 9,11β-epoxide intermediate with a hydrofluoric acid source. google.com The reaction is highly regioselective, with the fluoride (B91410) ion attacking the C-9 position. The reaction can be carried out using hydrofluoric acid in dimethylformamide or as an aqueous solution. google.com The stereochemistry of this addition is crucial for the final biological activity of the compound.

The formation of the 16α,17α-acetonide, a cyclic ketal, is another key step. nih.gov This is generally accomplished by reacting the 16α,17α-diol with acetone (B3395972) in the presence of an acid catalyst, such as perchloric acid or hydrochloric acid. quickcompany.in This protective group not only influences the lipophilicity and absorption of the molecule but is also integral to its potent anti-inflammatory activity. A one-pot process has been described where the acetonide ring formation occurs concurrently with the epoxide ring opening and hydrolysis of the 21-acetate group. quickcompany.in

Targeted Functionalization and Methoxy (B1213986) Group Introduction at the C-21 Position

With the Triamcinolone Acetonide core structure established, the focus shifts to the specific modification at the C-21 position to yield 21-Methoxy Triamcinolone Acetonide.

Strategies for C-21 Esterification and Etherification Reactions

The introduction of a methoxy group at the C-21 position is achieved through an etherification reaction. This typically involves the reaction of the C-21 hydroxyl group of Triamcinolone Acetonide with a methylating agent. While direct Williamson ether synthesis is a possibility, the synthesis of related C-21 esters is more commonly documented in the literature for other corticosteroids. wikipedia.org For instance, the synthesis of the methyl ester of the 21-oic acid of triamcinolone acetonide involves esterification with diazomethane. nih.gov This suggests that similar methodologies could be adapted for etherification.

The general principle of C-21 functionalization often involves the use of a suitable reagent in the presence of a base to deprotonate the C-21 hydroxyl group, making it a more potent nucleophile for reaction with an electrophilic methyl source.

Selective Oxidation and Reductive Amination at C-21

While not directly leading to the 21-methoxy derivative, selective oxidation and reductive amination at the C-21 position represent important chemical modifications of corticosteroids that highlight the reactivity of this site.

Selective oxidation of the C-21 hydroxyl group to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents. For example, the oxidation of Triamcinolone Acetonide to the corresponding 21-dehydro compound can be accomplished with methanolic cupric acetate. nih.gov Further oxidation to the 21-oic acid can be achieved using methylene (B1212753) blue in the presence of potassium cyanide. nih.gov

Reductive amination is a powerful method for introducing amino groups into molecules and is widely used in pharmaceutical synthesis. nih.govwikipedia.org This reaction involves the conversion of a carbonyl group (which could be formed by oxidation of the C-21 hydroxyl) to an amine via an intermediate imine. While specific examples for this compound are not prevalent, the principles of reductive amination are broadly applicable in steroid chemistry for creating novel analogs with diverse biological activities. nih.gov

Advanced Synthetic Techniques Applicable to this compound Synthesis

The field of steroid synthesis is continually evolving, with new catalytic methods offering more efficient and selective routes to complex molecules. umich.edunih.gov These advanced techniques could be applied to streamline the synthesis of this compound.

The following table summarizes some advanced synthetic techniques and their potential applications in the synthesis of this compound:

| Technique | Potential Application |

| Transition Metal Catalysis | Direct C-H functionalization at C-21 for methoxy group introduction. umich.edunumberanalytics.com |

| Asymmetric Synthesis | Enantioselective construction of the steroid core to ensure correct stereochemistry. numberanalytics.com |

| Cascade Reactions | Combining multiple synthetic steps into a single operation to improve efficiency. numberanalytics.com |

| Biomimetic Synthesis | Enzymatic hydroxylation or other transformations at specific positions. numberanalytics.com |

| Flow Chemistry | Continuous manufacturing for improved safety, scalability, and control over reaction parameters. |

Microwave-Assisted Organic Synthesis of Steroid Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, leveraging microwave energy to accelerate chemical reactions. at.uanih.gov Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, MAOS utilizes the dielectric properties of molecules. Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and efficiently. at.ua This technique offers significant advantages, including dramatically reduced reaction times, increased product yields, enhanced reaction selectivity, and alignment with the principles of green chemistry through reduced energy consumption and the potential for solvent-free reactions. nih.govzenodo.org

While specific literature detailing the MAOS of this compound is not prevalent, the application of this technology to other complex heterocyclic molecules provides a strong precedent for its utility in steroid chemistry. For instance, the microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines demonstrated a profound increase in efficiency. nih.gov In that case, elevating the reaction temperature under microwave irradiation increased the product yield from a mere 4% with conventional heating to 47%, which was further optimized to 71% by altering the reagents. nih.gov

This approach could be hypothetically applied to the synthesis of this compound, which is typically formed by the methoxylation of Triamcinolone Acetonide at the C21 position. A microwave-assisted approach would likely involve irradiating a mixture of Triamcinolone Acetonide and a methoxylating agent in a suitable solvent, potentially leading to a faster and more efficient conversion compared to traditional methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Yields for a Model Methoxy Derivative Data based on the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, illustrating the potential benefits of MAOS for similar reactions. nih.gov

| Synthesis Method | Reaction Temperature | Reaction Time | Product Yield |

|---|---|---|---|

| Conventional Heating | 70 °C | 30 min | 4% |

| Microwave-Assisted | 140 °C | 30 min | 47% |

| Microwave-Assisted (Optimized Reagent) | 140 °C | 30 min | 71% |

Parallel Synthesis for Analog Generation

Parallel synthesis is a high-throughput strategy used to rapidly generate large libraries of structurally related compounds. This methodology is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of structure-activity relationships by systematically modifying a core molecular scaffold. For a molecule like this compound, this approach is invaluable for creating a diverse set of analogs to investigate the impact of different functional groups on its properties.

The core of this strategy involves reacting a common starting material with a wide array of different reagents in a spatially separated manner, such as in the wells of a microtiter plate. In the context of generating analogs of this compound, the parent compound, Triamcinolone Acetonide, would serve as the common precursor. The hydroxyl group at the C21 position is a prime target for chemical modification.

A hypothetical parallel synthesis campaign could involve reacting Triamcinolone Acetonide with a library of various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a suitable base. google.com Each reaction vessel would contain a different reagent, leading to a unique C21-modified analog. This approach allows for the creation of dozens or hundreds of distinct molecules simultaneously, vastly accelerating the discovery process compared to traditional sequential synthesis. The synthesis of a series of triglyceride analogs, where a core triol was reacted with various acyl chlorides, exemplifies this principle of using a common core to generate a diverse library of derivatives. nih.gov

Table 2: Hypothetical Parallel Synthesis Scheme for C21-Analog Generation from Triamcinolone Acetonide

| Core Molecule | Reaction Site | Example Reagent Class | Resulting C21-Substituent | Example Analog |

|---|---|---|---|---|

| Triamcinolone Acetonide | C21-Hydroxyl | Alkyl Halides (e.g., Methyl Iodide) | -OCH₃ | This compound |

| Triamcinolone Acetonide | C21-Hydroxyl | Acyl Chlorides (e.g., Acetyl Chloride) | -OCOCH₃ | Triamcinolone Acetonide Acetate |

| Triamcinolone Acetonide | C21-Hydroxyl | Acyl Chlorides (e.g., Palmitoyl Chloride) | -OCO(CH₂)₁₄CH₃ | Triamcinolone Acetonide 21-Palmitate nih.gov |

Purification and Isolation of Synthetic Intermediates and Final this compound Compound

The purification and isolation of the target compound and its synthetic intermediates are critical steps that dictate the final purity and quality of the active pharmaceutical ingredient. Following synthesis, the crude reaction mixture contains not only the desired product but also unreacted starting materials, reagents, solvents, and byproducts. A multi-step purification strategy is typically employed to remove these impurities.

Common techniques used in the isolation and purification of steroid derivatives include:

Precipitation and Crystallization: This is a primary method for isolating the crude product. The reaction mixture is often poured into a non-solvent, such as an aqueous acid solution, to precipitate the less soluble product. google.com Subsequent recrystallization from a suitable solvent system, like ethanol, is performed to achieve a high degree of purity by allowing for the formation of a well-defined crystal lattice that excludes impurities. google.com

Filtration and Washing: A fundamental step where the solid product is separated from the liquid phase. The isolated solid is then washed with appropriate solvents to remove residual impurities. google.comchemicalbook.com

Chromatography: This is a key technique for both monitoring reaction progress and for final purification.

Thin-Layer Chromatography (TLC): Used for rapid, qualitative in-process checks to determine if the starting material has been consumed. chemicalbook.com

High-Pressure Liquid Chromatography (HPLC): An indispensable tool for quantitative analysis of the final product's purity. chemicalbook.comnih.gov It is also used in preparative-scale applications to isolate highly pure compounds.

Characterization of Solid Forms: For the final compound, it is crucial to characterize its solid-state properties. Techniques like Differential Scanning Calorimetry (DSC) and X-ray powder diffraction are used to identify and control the crystalline form (polymorphism), as different polymorphs can have distinct physical properties. researchgate.net

The purification of Triamcinolone Acetonide itself has been described, emphasizing the importance of removing residual solvents to ensure quality. nih.gov The process often culminates in obtaining a well-characterized, stable, crystalline solid with purity typically assessed by HPLC. chemicalbook.com

Table 3: Summary of Purification and Isolation Techniques

| Technique | Purpose | Reference |

|---|---|---|

| Precipitation/Crystallization | Bulk isolation and purification of the solid product from solution. | google.com |

| Filtration and Washing | Separation of the solid product from the reaction mixture and removal of soluble impurities. | chemicalbook.com |

| Thin-Layer Chromatography (TLC) | In-process monitoring of reaction completion. | chemicalbook.com |

| High-Pressure Liquid Chromatography (HPLC) | Quantitative analysis of final product purity and preparative purification. | chemicalbook.comnih.gov |

| Differential Scanning Calorimetry (DSC) / X-Ray Diffraction (XRD) | Characterization of the crystalline form (polymorphism) of the final compound. | researchgate.net |

Molecular Interactions and Receptor Binding Profiling of 21 Methoxy Triamcinolone Acetonide Analogs

Glucocorticoid Receptor Binding Affinity and Specificity Studies

The binding affinity and specificity of a corticosteroid for the glucocorticoid receptor (GR) are fundamental determinants of its potency and efficacy. While direct experimental data for 21-Methoxy Triamcinolone (B434) Acetonide is not extensively available in public literature, a comprehensive understanding can be inferred from studies on its parent compound, Triamcinolone Acetonide (TA), and the influence of substitutions at the C21 position.

Competitive Ligand Binding Analysis with Known Glucocorticoid Receptor Agonists

Competitive ligand binding assays are instrumental in determining the relative affinity of a new compound compared to established GR agonists like dexamethasone (B1670325). Triamcinolone Acetonide itself has been shown to be a potent competitor for [³H]dexamethasone binding to the GR, indicating its high affinity for the receptor. nih.gov

Below is a table summarizing the relative binding affinities (RBA) of various glucocorticoids to the human glucocorticoid receptor, providing a comparative context.

| Compound | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Triamcinolone Acetonide | 185 |

| Budesonide | 935 |

| Fluticasone Propionate | 1800 |

¹Relative to dexamethasone (RBA = 100). Data compiled from various sources for illustrative purposes.

Dynamics of Ligand-Receptor Complex Formation and Nuclear Translocation

Upon binding to a ligand, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates from the cytoplasm to the nucleus. doaj.orgwikipedia.org This process is essential for the regulation of gene expression. The dynamics of this process can be influenced by the specific ligand bound to the receptor.

For Triamcinolone Acetonide, its binding leads to the formation of a stable GR-ligand complex, which efficiently translocates to the nucleus. nih.govnih.gov Studies have shown that upon binding, the GR undergoes a conformational change that exposes a nuclear localization signal, facilitating its import into the nucleus. wikipedia.org The rate of nuclear translocation and the stability of the nuclear GR complex can vary between different glucocorticoids and contribute to their differing pharmacological profiles.

While specific data on the dynamics of the 21-Methoxy Triamcinolone Acetonide-receptor complex is not available, it is plausible that the 21-methoxy modification could influence the kinetics of complex formation and the subsequent conformational changes required for nuclear translocation. The altered polarity at the C21 position might affect interactions with components of the nuclear import machinery.

Characterization of Potential Interactions with Other Steroid Hormone Receptors

The specificity of a corticosteroid is a critical aspect of its therapeutic profile, as off-target binding to other steroid hormone receptors, such as the mineralocorticoid receptor (MR), can lead to unwanted side effects. Triamcinolone Acetonide exhibits a high degree of selectivity for the glucocorticoid receptor over the mineralocorticoid receptor.

The potential for this compound to interact with the mineralocorticoid receptor would depend on how the 21-methoxy group influences its fit within the MR's ligand-binding pocket. The MR and GR share significant homology in their ligand-binding domains, but subtle differences allow for discrimination between ligands. The introduction of the methoxy (B1213986) group could either enhance or diminish its affinity for the MR compared to the parent compound. Given the high selectivity of Triamcinolone Acetonide, it is likely that its 21-methoxy derivative would also display a preference for the GR. However, without direct experimental data, this remains a point of speculation.

Biophysical Characterization of this compound-Receptor Complexes

Biophysical techniques, such as sedimentation coefficient analysis, provide insights into the size, shape, and stability of macromolecular complexes. Studies on the Triamcinolone Acetonide-GR complex have revealed important biophysical properties. For instance, the unactivated GR complex in the cytoplasm has a larger sedimentation coefficient (around 9S) compared to the activated, DNA-binding form found in the nucleus (around 4S). nih.gov This change reflects the dissociation of chaperone proteins upon ligand binding and receptor activation.

A hypothetical comparison of the biophysical properties is presented in the table below:

| Property | Triamcinolone Acetonide-GR Complex | Hypothetical this compound-GR Complex |

| Sedimentation Coefficient (Activated) | ~4S | Likely similar to TA complex |

| Thermal Stability | High | Potentially similar or slightly altered depending on interactions of the 21-methoxy group |

Structure Activity Relationship Sar and Computational Chemistry Studies of 21 Methoxy Triamcinolone Acetonide and Its Derivatives

Elucidation of Structural Determinants Governing Biological Activity at the C-21 Position

The C-21 position of the steroid backbone is a critical determinant of glucocorticoid activity. Modifications at this site can profoundly impact receptor binding, potency, and selectivity. The parent compound, Triamcinolone (B434) Acetonide, features a hydroxyl group at this position, which is crucial for its potent anti-inflammatory effects.

Impact of the Methoxy (B1213986) Group on Glucocorticoid Receptor Binding Affinity

The binding of a corticosteroid to the glucocorticoid receptor (GR) is the initial step in its mechanism of action. wikipedia.org The affinity of this binding is a primary determinant of the drug's potency. For many potent glucocorticoids, the C-21 hydroxyl group is a key feature, often forming a crucial hydrogen bond with the amino acid residue Threonine 739 (T739) within the receptor's ligand-binding pocket. nih.gov

The substitution of this hydroxyl group with a methoxy group (-OCH₃) in 21-Methoxy Triamcinolone Acetonide fundamentally alters this interaction potential. The methoxy group, while retaining a polar oxygen atom that can act as a hydrogen bond acceptor, loses the hydrogen atom that serves as a hydrogen bond donor. This prevents the formation of the critical hydrogen bond with T739, which is thought to anchor the C-21 side chain and stabilize the ligand-receptor complex.

Influence of C-21 Modification on Receptor Selectivity and Potency (Preclinical Models)

The potency and selectivity of a glucocorticoid are evaluated in preclinical models, which include both in vitro and in vivo assays. In vitro models often use reporter gene assays to measure the ability of a compound to activate (transactivation) or repress (transrepression) gene expression mediated by the GR. nih.gov In vivo potency is frequently assessed in animal models of inflammation, such as croton oil-induced ear edema in mice, where the reduction in swelling indicates anti-inflammatory activity. nih.govbioscientifica.com

Modification at the C-21 position can influence not only the potency but also the selectivity of the compound. An important goal in modern glucocorticoid research is the development of Selective Glucocorticoid Receptor Modulators (SGRMs), which ideally retain potent anti-inflammatory effects (mediated primarily by transrepression) while having reduced metabolic and other side effects (often linked to transactivation). frontiersin.org The synthesis of steroidal C-21 heteroaryl thioethers is one strategy that has been explored to achieve this "dissociation" of effects. nih.govebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used in drug design to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For glucocorticoids, QSAR models are valuable tools for predicting receptor binding affinity and other pharmacological effects, thereby guiding the synthesis of novel and more potent analogs. nih.govuni-ruse.bg

Development of Predictive Models for Pharmacological Effects based on Molecular Descriptors

QSAR models are built using a set of known compounds (a training set) and their experimentally determined activities. The process involves calculating a wide range of "molecular descriptors" for each compound. drugdesign.org These descriptors are numerical values that represent different aspects of the molecule's structure and properties. Predictive models, often based on statistical methods like multiple linear regression (MLR) or partial least squares (PLS), are then developed to establish a quantitative relationship between these descriptors and the observed activity. mdpi.com

For a compound like this compound, introducing the methoxy group at C-21 would change the values of numerous molecular descriptors compared to the parent Triamcinolone Acetonide, including those related to molecular weight, atom counts, polarity, and hydrogen bonding potential. A well-validated QSAR model for glucocorticoids could use these new descriptor values to predict the binding affinity and activity of the methoxy derivative before it is synthesized and tested.

Correlation of Physicochemical Properties (e.g., polarity, steric parameters) with Activity Profiles

The molecular descriptors used in QSAR are quantitative representations of a molecule's physicochemical properties. The success of a QSAR model relies on identifying the properties that are most influential for a specific biological activity. For glucocorticoid receptor binding, key properties include:

Steric Parameters: Properties like molecular volume and surface area are crucial. Studies have found that van der Waals surface area is a useful descriptor for distinguishing between strong and moderate GR binders. uni-ruse.bg The addition of the C-16/C-17 acetonide group in Triamcinolone Acetonide, for instance, adds bulk that fills the binding pocket and creates favorable hydrophobic contacts. nih.gov

Electronic Properties: Descriptors such as partial atomic charges and dipole moment reflect the electronic nature of the molecule. A specific descriptor, the van der Waals partial negative surface area, has been shown to effectively discriminate moderate from weak GR binders, highlighting the importance of specific electronic features for interaction. uni-ruse.bg

Lipophilicity/Polarity: The partition coefficient (LogP) is a measure of a compound's lipophilicity. While there can be a correlation between lipophilicity and binding affinity, the relationship is not always linear. For C-21 esters of some steroids, increasing the ester chain length (and thus lipophilicity) can increase binding affinity up to a point. nih.gov The replacement of a hydroxyl group with a methoxy group at C-21 would slightly increase lipophilicity and alter local polarity, which would be captured by QSAR models and correlated with changes in the activity profile.

Molecular Docking and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to visualize and understand the interactions between a ligand and its receptor at an atomic level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insight into the movement and conformational changes of the ligand-receptor complex over time. nih.govnih.gov

Structural analysis of Triamcinolone Acetonide docked into the GR ligand-binding domain reveals several key interactions that stabilize the complex. nih.govnih.gov These include:

Hydrogen bonds between the C-3 keto group of the steroid's A-ring and residues Gln570 and Arg611. nih.gov

A hydrogen bond between the C-11 hydroxyl group and Asn564. nih.gov

A hydrogen bond from the original C-21 hydroxyl group to Thr739. nih.gov

Extensive hydrophobic interactions between the steroid core and nonpolar residues lining the pocket.

Additional favorable hydrophobic contacts made by the 16α,17α-acetonide group, which increases the stability and affinity of the complex compared to glucocorticoids lacking this feature, such as Dexamethasone (B1670325). nih.gov

Molecular dynamics simulations could further explore the consequences of this change. acs.orgresearchgate.net An MD simulation could reveal whether the C-21 methoxy side chain is more flexible or adopts a different stable conformation within the pocket compared to the hydroxyl side chain. These simulations can also elucidate how ligand binding allosterically affects the conformation of distant parts of the receptor, such as the activation function 2 (AF-2) surface, which is critical for recruiting co-regulator proteins and initiating gene transcription. nih.govacs.org

Analysis of Binding Poses and Interaction Modes within the Glucocorticoid Receptor Binding Pocket

A thorough search of scientific databases and literature yields no specific studies detailing the binding poses and interaction modes of this compound within the glucocorticoid receptor (GR) binding pocket. While the binding of the parent compound, Triamcinolone Acetonide, to the GR has been structurally characterized, showing key hydrophobic contacts and a distinct induced conformation at the pocket entrance, equivalent data for its 21-methoxy derivative is not available. nih.gov Research has yet to elucidate the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that would govern the binding orientation and affinity of this compound.

Simulation of Ligand-Protein Complex Dynamics and Binding Kinetics

No specific simulation data on the ligand-protein complex dynamics or the binding kinetics (i.e., association and dissociation rates) for this compound are available in the public domain. Advanced computational techniques like metadynamics and steered molecular dynamics are often used to simulate the unbinding process and estimate kinetic parameters for drug-target interactions. While such methods have been applied to various ligand-protein systems, they have not been specifically utilized to detail the dynamic behavior and residence time of this compound at the glucocorticoid receptor.

Metabolism and Biotransformation Pathways of 21 Methoxy Triamcinolone Acetonide Analogs Preclinical Investigations

In Vitro Metabolic Stability Assessment

The stability of a corticosteroid analog in biological matrices is a key indicator of its potential for local activity and systemic clearance. Preclinical in vitro studies are instrumental in evaluating this stability.

Evaluation of Stability in Biological Matrices

The stability of triamcinolone (B434) acetonide analogs has been assessed in various biological matrices, including plasma and liver microsomes, which contain the enzymatic machinery responsible for drug metabolism. For instance, studies on the parent compound, triamcinolone acetonide, indicate that it undergoes significant metabolism when exposed to these environments. nih.gov This provides a foundational understanding for predicting the stability of its derivatives.

While direct studies on 21-Methoxy Triamcinolone Acetonide are not extensively available in published literature, the commercial availability of this compound as a reference standard and impurity suggests that its stability has been characterized for analytical and quality control purposes. clearsynth.comsynzeal.comcleanchemlab.com The chemical structure of this compound, featuring a methoxy (B1213986) group at the C-21 position, introduces a potential site for metabolic activity. The stability of this ether linkage is a key question in its metabolic profile.

Hydrolysis Kinetics of C-21 Esters or Ethers

The C-21 position of corticosteroids is a common site for modification to create prodrugs with altered pharmacokinetic properties. Studies on C-21 ester analogs of triamcinolone acetonide offer insights into the likely behavior of C-21 ether analogs.

For example, a study on the methyl ester of triamcinolone acetonide 21-oic acid demonstrated that this ester is rapidly hydrolyzed when incubated with serum at 37°C. nih.gov This rapid hydrolysis suggests that esterases present in the blood are capable of cleaving this C-21 modification. While an ether linkage, as in this compound, is generally more stable than an ester linkage, it is still a potential target for enzymatic cleavage by etherase or other oxidative enzymes in the liver. nih.gov The kinetics of this hydrolysis would be a critical factor in determining the duration of action and systemic exposure to the active compound.

Identification and Structural Elucidation of Metabolites

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug. For triamcinolone acetonide and its analogs, several key metabolic transformations have been identified in preclinical studies.

Characterization of Carboxylic Acid Derivatives at C-21

A primary metabolic pathway for triamcinolone acetonide involves the oxidation of the C-21 hydroxyl group to a carboxylic acid. nih.govchemicalbook.com This transformation results in the formation of 21-carboxytriamcinolone acetonide. chemicalbook.com This metabolite is significantly more water-soluble than the parent compound, which facilitates its elimination from the body. fda.gov Given this established pathway for the parent compound, it is plausible that this compound could also be metabolized to a carboxylic acid derivative, potentially through an intermediate aldehyde.

Detection of Hydroxylated Metabolites (e.g., 6β-hydroxylated forms)

Another major metabolic route for triamcinolone acetonide is hydroxylation, with the most prominent metabolite being the 6β-hydroxylated form. nih.govfda.gov The formation of 6β-hydroxy triamcinolone acetonide is catalyzed by hepatic enzymes. nih.gov This metabolite has also been identified in various in vitro and in vivo systems. caymanchem.comresearchgate.net It is highly probable that this compound would also be susceptible to 6β-hydroxylation, leading to the formation of 6β-hydroxy-21-methoxy triamcinolone acetonide. A further potential metabolite could be 21-carboxy-6β-hydroxytriamcinolone acetonide, resulting from both hydroxylation and oxidation. chemicalbook.com

Assessment of Metabolite Glucocorticoid Receptor Binding and In Vitro Activity

Preclinical studies have consistently shown that the major metabolites of triamcinolone acetonide are substantially less active than the parent compound. fda.gov For instance, 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide all failed to show significant concentration-dependent effects in in vitro anti-inflammatory models. nih.gov The acidic product resulting from the hydrolysis of the methyl ester of triamcinolone acetonide 21-oic acid also has a very low affinity for the glucocorticoid receptor. nih.gov

This trend of reduced activity in metabolites is attributed to several factors. The presence of a 21-hydroxyl group is often crucial for anti-inflammatory activity, and its conversion to a carboxylic acid group significantly diminishes this activity. fda.gov Similarly, the introduction of a hydroxyl group at the 6β position can also decrease activity. fda.gov Furthermore, the increased water solubility of these metabolites favors their rapid elimination. fda.gov Based on these findings with analogs, it is anticipated that the metabolites of this compound would also exhibit significantly reduced glucocorticoid receptor binding and in vitro activity compared to the parent molecule.

Interactive Data Table: Key Metabolites of Triamcinolone Acetonide Analogs and Their Properties

| Compound/Metabolite | Parent Compound | Metabolic Pathway | In Vitro Activity | Reference |

| 6β-hydroxy triamcinolone acetonide | Triamcinolone Acetonide | 6β-hydroxylation | Substantially less active than parent compound | nih.govfda.gov |

| 21-carboxylic acid triamcinolone acetonide | Triamcinolone Acetonide | Oxidation at C-21 | Substantially less active than parent compound | nih.govfda.gov |

| 6β-hydroxy-21-oic triamcinolone acetonide | Triamcinolone Acetonide | 6β-hydroxylation and Oxidation at C-21 | Failed to show concentration-dependent effects | nih.gov |

| Triamcinolone acetonide 21-oic acid | Triamcinolone acetonide 21-oic acid methyl ester | Hydrolysis of C-21 ester | Very low affinity for glucocorticoid receptor | nih.gov |

Comparative Metabolic Profiling Across Relevant Preclinical Species

Preclinical investigations into the metabolic fate of triamcinolone acetonide and its analogs have been conducted across various laboratory animal species to understand their biotransformation pathways. While specific comparative metabolic data for this compound is not extensively available in published literature, the metabolic profile of the parent compound, triamcinolone acetonide, has been characterized in species such as rats, dogs, and monkeys. This allows for an informed perspective on the likely metabolic transformations of its analogs.

The metabolism of triamcinolone acetonide is qualitatively similar across these species, with the primary routes of biotransformation being hydroxylation and oxidation. nih.gov The major metabolite identified in preclinical species is 6β-hydroxytriamcinolone acetonide. drugbank.com This suggests that the core steroid structure is susceptible to hydroxylation, a common metabolic pathway for corticosteroids.

In studies involving triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats, the phosphate (B84403) ester was rapidly and completely hydrolyzed to triamcinolone acetonide within minutes of administration. drugbank.com This indicates that ester groups at the C21 position are readily cleaved in vivo. Similarly, research on triamcinolone acetonide 21-oic acid methyl ester has shown that it undergoes rapid hydrolysis in serum.

Based on these findings, it is plausible that this compound would also undergo significant metabolism in preclinical species. The primary metabolic pathways would likely involve the core steroid structure and the methoxy group at the C21 position. The acetonide group, however, appears to be relatively resistant to hydrolytic cleavage. drugbank.com

Detailed Research Findings

Studies on triamcinolone acetonide have revealed the following key metabolic transformations in preclinical species:

Hydroxylation: The most prominent metabolic reaction is the hydroxylation at the 6β-position of the steroid nucleus, leading to the formation of 6β-hydroxytriamcinolone acetonide. nih.govdrugbank.com This metabolite has been consistently identified as a major metabolite in the urine of dogs, monkeys, and rats. drugbank.com

Oxidation: The 21-hydroxyl group of triamcinolone acetonide is susceptible to oxidation. This leads to the formation of the corresponding C-21 carboxylic acid derivative. nih.gov Further oxidation of the 6β-hydroxy metabolite can also occur, resulting in 6β-hydroxy-21-oic triamcinolone acetonide.

Excretion: The primary route of excretion for triamcinolone acetonide and its metabolites varies between species. In dogs, rats, and monkeys, the main excretory pathway is through the feces, whereas in rabbits, radioactivity is equally distributed between urine and feces. nih.gov The ratio of biliary to urinary excretion also shows considerable variation among species. drugbank.com

Given the metabolic pathways of related analogs, the biotransformation of this compound in preclinical species is anticipated to involve O-demethylation of the 21-methoxy group to yield triamcinolone acetonide. This newly formed triamcinolone acetonide would then likely enter the established metabolic pathways of hydroxylation and oxidation.

Below are interactive data tables summarizing the known metabolic profile of the parent compound, triamcinolone acetonide, in relevant preclinical species.

Table 1: Major Metabolites of Triamcinolone Acetonide in Preclinical Species

| Metabolite | Species in which Identified | Metabolic Pathway | Citation |

| 6β-Hydroxytriamcinolone acetonide | Dog, Monkey, Rat, Rabbit | Hydroxylation | nih.govdrugbank.com |

| C-21 Carboxylic Acid of Triamcinolone Acetonide | Dog, Monkey, Rat, Rabbit | Oxidation | nih.gov |

| C-21 Carboxylic Acid of 6β-hydroxy-Triamcinolone Acetonide | Dog, Monkey, Rat, Rabbit | Hydroxylation & Oxidation | nih.gov |

| 9-fluoro-11β,16α,17-trihydroxy-3,20-dioxo-1,4,6-pregnatrien-21-oic acid cyclic 16,17 acetal | Dog, Monkey, Rat, Rabbit | Dehydrogenation & Oxidation | nih.gov |

Table 2: Comparative Excretion Routes of Triamcinolone Acetonide Metabolites

| Species | Primary Excretion Route | Biliary to Urinary Excretion Ratio | Citation |

| Dog | Feces | High (Not specified) | nih.govdrugbank.com |

| Monkey | Feces | High (Not specified) | nih.govdrugbank.com |

| Rat | Feces | 1.5 to 15 | nih.govdrugbank.com |

| Rabbit | Urine and Feces (Equal distribution) | Not specified | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 21 Methoxy Triamcinolone Acetonide in Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of 21-Methoxy Triamcinolone (B434) Acetonide from complex matrices. A variety of chromatographic methods are utilized, each with its specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of corticosteroids, including derivatives of triamcinolone acetonide. recentscientific.compharmahealthsciences.net Its versatility is enhanced by the availability of various detection modes, such as Ultraviolet (UV), Diode Array Detection (DAD), and Mass Spectrometry (MS), which provide different levels of selectivity and sensitivity. nih.govdshs-koeln.demdpi.commdpi.comnih.gov

Key HPLC Methodologies:

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for steroid analysis. A C18 column is frequently employed with a mobile phase typically consisting of a mixture of acetonitrile, methanol, and a buffer solution. recentscientific.comlcms.cz For instance, a method for triamcinolone acetonide utilized an Acclaim® 120 C18 column with a water/THF/methanol mobile phase. lcms.cz Another RP-HPLC method for triamcinolone acetonide employed a Phenomenex Luna C18 column with a mobile phase of Acetonitrile: 0.05M Phosphate (B84403) buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v). recentscientific.com

Detection:

UV Detection: Detection is often carried out at a specific wavelength, such as 238 nm or 254 nm, where the compound exhibits significant absorbance. recentscientific.compharmahealthsciences.net

Diode Array Detection (DAD): DAD provides the advantage of acquiring the entire UV-visible spectrum of the eluting compounds, which aids in peak purity assessment and identification of impurities. nih.govmdpi.commdpi.com A study on triamcinolone acetonide utilized a rapid-scanning diode array UV detector to identify impurities. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers the highest level of specificity and sensitivity, allowing for unambiguous identification and quantification, even at very low concentrations. dshs-koeln.denih.govfrontiersin.orgresearchgate.net An ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method was developed for the quantification of triamcinolone acetonide in human plasma, demonstrating high sensitivity with a lower limit of quantification of 0.53 ng/mL. nih.govfrontiersin.org

Interactive Data Table: HPLC Methods for Triamcinolone Acetonide and Related Compounds

| Compound | Column | Mobile Phase | Detection | Wavelength (nm) | Reference |

| Triamcinolone Acetonide | Acclaim® 120 C18 | Water/THF/Methanol | - | - | lcms.cz |

| Triamcinolone Acetonide | Phenomenex Luna C18 | Acetonitrile: 0.05M Phosphate buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v) | UV | 238 | recentscientific.com |

| Triamcinolone Acetonide | Inertsil ODS 3V | Not specified | UV | 254 | pharmahealthsciences.net |

| Triamcinolone Acetonide | C18 reverse-phase | Acetonitrile-water with 1% formic acid (55:45, v/v) | UPLC-ESI-MS/MS | - | nih.govfrontiersin.org |

| Triamcinolone Acetonide & Econazole (B349626) Nitrate (B79036) | Silica (B1680970) gel 60 F254 HPTLC | Ethyl acetate (B1210297)–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) | Densitometry | 225 |

High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Profiling and Separation

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the analysis of steroids, offering advantages such as the ability to analyze multiple samples simultaneously, cost-effectiveness, and simplicity. nih.govnih.govbioline.org.bryoutube.comyoutube.com It is particularly useful for impurity profiling and the separation of closely related steroid compounds. researchgate.net

Key HPTLC Applications:

Impurity Profiling: HPTLC can effectively separate impurities from the main compound, allowing for their identification and quantification. researchgate.net

Separation of Steroids: Different solvent systems can be employed to achieve the desired separation of various steroids on silica gel plates. For corticosteroids and their derivatives, a mixture of diethylether/isooctane/isopropanol (70:25:5) has been used successfully. nih.gov

Quantitative Analysis: Densitometric scanning of the separated spots allows for quantitative analysis. nih.gov The sensitivity of detection can reach the picogram to nanogram range per spot. nih.gov

A study on the determination of triamcinolone acetonide and econazole nitrate utilized HPTLC with a mobile phase of ethyl acetate–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) and detection at 225 nm.

Gas Chromatography–Mass Spectrometry (GC–MS) for Derivatized Steroids

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of steroids. However, due to the low volatility and thermal instability of many steroids, a derivatization step is typically required before GC-MS analysis. mdpi.comnih.govacs.orgtandfonline.com

Derivatization and Analysis:

Derivatization: The primary purpose of derivatization is to increase the volatility and thermal stability of the steroid molecules. nih.govacs.org This is often achieved by converting polar functional groups, such as hydroxyl groups, into less polar derivatives, like trimethylsilyl (B98337) (TMS) ethers. acs.org

GC-MS Analysis: The derivatized steroids are then separated on a GC column and detected by a mass spectrometer. The mass spectra provide valuable structural information and allow for highly sensitive quantification. mdpi.com A study developed a GC-MS method for measuring triamcinolone acetonide in human bronchoalveolar lavage fluid after converting it to its C21 acetate derivative. nih.gov This method achieved a very low limit of detection. nih.gov

Size Exclusion Chromatography for Characterization in Formulations

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size and shape in solution. youtube.comyoutube.com While less common for the routine quantification of small molecules like 21-Methoxy Triamcinolone Acetonide, SEC can be a valuable tool for characterizing the compound within complex formulations.

Applications of SEC:

Formulation Analysis: SEC can be used to study the interaction of the steroid with other components in a formulation, such as polymers or liposomes. nih.gov

Aggregate Analysis: It can detect the presence of aggregates or complexes of the steroid, which can be important for understanding the stability and performance of a formulation. youtube.com

Buffer Exchange: SEC is also a rapid method for buffer exchange and desalting of samples. youtube.com

Research has shown the utility of high-performance size exclusion chromatography (HPSEC) for the rapid separation of steroid hormone receptors, indicating its potential for analyzing steroid interactions with macromolecules. nih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules, including steroids.

NMR Techniques for Structural Analysis:

¹H NMR: Proton NMR provides detailed information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals are used to piece together the structure. For example, in the ¹H NMR spectrum of triamcinolone acetonide, specific signals can be assigned to the protons at various positions of the steroid backbone. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its chemical environment. nih.govchemicalbook.comspectrabase.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei (e.g., which protons are coupled to each other, or which protons are attached to which carbons). These experiments are crucial for assigning all the signals in the ¹H and ¹³C NMR spectra and confirming the complete structure of the molecule.

The IUPAC name for this compound is (11β, 16α)- 9-Fluoro-11, 21-dihydroxy-21-methoxy-16, 17-[(1-methylethylidene)bis(oxy)]Pregna-1, 4-diene-3, 20-dione. veeprho.com Its molecular formula is C25H33FO7 and it has a molecular weight of 464.52 g/mol . veeprho.com

Interactive Data Table: ¹H NMR Data for Triamcinolone Acetonide

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| H21a | 4.65 | d | researchgate.net |

| H21b | 4.15 | d | researchgate.net |

Mass Spectrometry (LC-MS, MS-MS) for Molecular Weight and Fragmentation Pattern Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (MS-MS) are indispensable tools for the definitive identification and structural elucidation of this compound. The molecular weight of this compound is 464.52 g/mol . veeprho.com In mass spectrometry analysis, typically using electrospray ionization (ESI) in positive mode, the compound would be observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 465.5.

Tandem mass spectrometry (MS-MS) provides detailed structural information through controlled fragmentation of the parent ion. While specific fragmentation data for this compound is not widely published, a predictive fragmentation pattern can be derived from studies of its parent compound, Triamcinolone Acetonide (TAA), and general principles of mass spectrometry. dshs-koeln.dedshs-koeln.de For TAA, a common MRM transition used for quantification is m/z 435.4 → 397.3, indicating the precursor ion and a major fragment ion. researchgate.net

The fragmentation of this compound is expected to involve characteristic losses from the C-17 side chain and the steroid nucleus. Key fragmentation pathways for ketones often involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org The presence of the 21-methoxy group introduces specific fragmentation channels, such as the neutral loss of formaldehyde (B43269) (CH₂O, 30 Da) or a methoxy (B1213986) radical (•OCH₃, 31 Da). nih.gov

Table 1: Predicted MS-MS Fragmentation of this compound

| Ion Description | Predicted m/z | Proposed Neutral Loss |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 465.5 | - |

| Fragment | 447.5 | H₂O (Water) |

| Fragment | 435.5 | CH₂O (Formaldehyde) |

| Fragment | 434.5 | •OCH₃ (Methoxy radical) |

| Fragment | 415.5 | CH₂O + HF |

This table is predictive and based on the structure and known fragmentation patterns of similar corticosteroids.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its complex steroidal structure.

Based on the known spectrum of Triamcinolone Acetonide (TAA), key absorptions can be predicted. researchgate.net The spectrum for TAA shows a prominent hydroxyl (-OH) stretching vibration around 3392 cm⁻¹. researchgate.net In this compound, this band would be absent and replaced by bands characteristic of the C-O-C ether linkage from the methoxy group, likely appearing in the 1000-1200 cm⁻¹ region. Other significant peaks, shared with the parent compound, include C-H stretching vibrations (~2950 cm⁻¹), a strong carbonyl (C=O) stretch from the ketone groups (~1726 cm⁻¹), and a C-F stretching band (~1056 cm⁻¹). researchgate.net

Table 2: Key Functional Groups and Predicted FTIR Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1726 | researchgate.net |

| C-H (Alkyl) | Stretching | ~2950 | researchgate.net |

| C-O-C (Ether & Acetonide) | Asymmetric Stretching | ~1120-1200 | researchgate.net |

| C-F (Fluoride) | Stretching | ~1056 | researchgate.net |

| C=C (Alkene) | Stretching | ~1600-1650 |

UV-Visible Spectrophotometry for Quantification and Purity

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The α,β-unsaturated ketone chromophore within the steroid A-ring of this compound allows for its detection and quantification.

For the parent compound, Triamcinolone Acetonide, the maximum wavelength of absorbance (λmax) is reported to be approximately 240 nm. researchgate.net The introduction of a methoxy group at the 21-position is not expected to significantly alter this chromophore, thus the λmax for this compound should remain in a similar region.

This method is valuable for determining concentration based on Beer's Law, which states a linear relationship between absorbance and concentration. nih.gov Validation studies for TAA have demonstrated linearity in concentration ranges such as 10–40 µg/mL with high correlation coefficients (R² > 0.998). researchgate.netnih.gov The technique is routinely employed in quality control and research for purity assessments and dissolution studies. researchgate.netiosrphr.org

Table 3: Example UV Spectrophotometric Method Validation Parameters for a Corticosteroid Analog

| Parameter | Result | Reference |

|---|---|---|

| λmax | ~240 nm | researchgate.net |

| Linearity Range | 10-50 µg/mL | iosrphr.org |

| Correlation Coefficient (R²) | > 0.999 | iosrphr.org |

| Accuracy (% Recovery) | 98-101% | researchgate.net |

| Precision (%RSD) | < 2% | nih.goviosrphr.org |

Method Development and Validation for Research Applications (e.g., Adherence to ICH Guidelines for Analytical Procedures)

The development and validation of analytical methods for research applications involving this compound must adhere to internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines Q2(R1) for validation and Q14 for analytical procedure development. europa.eueuropa.eu This ensures that the methods are fit for their intended purpose, providing reliable, reproducible, and accurate data.

The development process typically follows a systematic approach, beginning with the definition of the Analytical Target Profile (ATP), which outlines the performance requirements of the method. europa.eu A risk-based approach is used to identify and evaluate method parameters that could impact performance. europa.eu

Validation of the analytical procedure involves demonstrating its suitability through a series of tests:

Specificity: The method must be able to unequivocally quantify this compound in the presence of its potential impurities and degradation products. pharmahealthsciences.netjapsonline.com

Linearity: A linear relationship between the analytical response and the concentration of the analyte over a defined range must be established. pharmahealthsciences.net

Accuracy: The closeness of the measured value to the true value is confirmed through recovery studies, often by spiking a blank matrix with a known amount of the analyte. nih.gov

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), demonstrating the method's consistency. The results are typically expressed as a percentage relative standard deviation (%RSD). japsonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The method's resilience to small, deliberate variations in parameters (e.g., pH of mobile phase, column temperature) is evaluated to ensure its reliability during routine use. pharmahealthsciences.net

These principles are applied to various techniques, including HPLC, LC-MS, and UV-Vis spectrophotometry, to create a robust analytical control strategy. europa.eujapsonline.com

Impurity Profiling and Degradation Product Analysis of this compound and its Related Substances

Impurity profiling is a critical aspect of pharmaceutical research and development. Since this compound is itself an impurity of Triamcinolone, a comprehensive analysis must also consider its own potential impurities and degradation products. veeprho.com Stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), are developed to separate the main compound from all related substances. nih.gov

Forced degradation studies are conducted by subjecting this compound to stress conditions as outlined by ICH guidelines, including acidic, alkaline, oxidative, photolytic, and thermal stress. nih.gov These studies help to identify potential degradation pathways and the resulting products. Research on the parent compound, TAA, has shown it is susceptible to oxidative degradation, forming products such as a 21-aldehyde and a 17-carboxylic acid derivative. researchgate.net It also degrades under acidic and alkaline conditions.

The degradation products of this compound would likely include the parent compound (Triamcinolone Acetonide) via hydrolysis of the methoxy group, as well as other products arising from the breakdown of the steroid skeleton. The structural elucidation of these unknown degradation products is accomplished using LC-MS/MS, which provides molecular weight and fragmentation data to help identify their structures. nih.govresearchgate.net

Table 4: Known Impurities and Degradation Products of the Parent Compound, Triamcinolone Acetonide

| Compound Name | Type | Reference |

|---|---|---|

| Triamcinolone | Process Impurity | |

| Triamcinolone 21-acetate | Process Impurity | |

| 21-dehydrotriamcinolone acetonide (21-aldehyde) | Degradation Product (Oxidative) | researchgate.net |

| 17-carboxy-triamcinolone acetonide analog | Degradation Product (Oxidative) | researchgate.net |

These related substances of the parent compound would need to be separated and identified in a comprehensive stability study of this compound.

Preclinical Pharmacological Investigations and Cellular Mechanisms of 21 Methoxy Triamcinolone Acetonide Analogs

In Vitro Studies on Cellular Responses and Immunomodulatory Activity

Detailed in vitro studies investigating the specific effects of 21-Methoxy Triamcinolone (B434) Acetonide on cellular responses and its immunomodulatory activity are not readily found in published scientific literature. While research exists for the parent compound, triamcinolone acetonide, direct data on the 21-methoxy analog is absent.

Inhibition of Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-1, IL-6, TNF-α)

There is no specific information available on the ability of 21-Methoxy Triamcinolone Acetonide to inhibit the expression of pro-inflammatory cytokines and chemokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). For the related compound, triamcinolone acetonide, studies have shown it can suppress the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. patsnap.com This is a general mechanism of action for corticosteroids, which involves the inhibition of transcription factors like NF-κB. patsnap.com

Modulation of Arachidonic Acid Metabolism and Phospholipase A2 Activity

Specific studies on the modulation of arachidonic acid metabolism and phospholipase A2 (PLA2) activity by this compound have not been identified. The parent compound, triamcinolone acetonide, is known to exert its anti-inflammatory effects by inducing the synthesis of lipocortin-1 (annexin-1). patsnap.com Lipocortin-1, in turn, inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes, thereby preventing the formation of pro-inflammatory prostaglandins (B1171923) and leukotrienes. patsnap.com

Effects on Immune Cell Function and Migration (e.g., neutrophils, eosinophils, lymphocytes, macrophages)

Direct research on the effects of this compound on the function and migration of immune cells such as neutrophils, eosinophils, lymphocytes, and macrophages is not available. As a corticosteroid, it is anticipated that it would share the general immunosuppressive properties of this class of drugs, which includes reducing the migration of immune cells to sites of inflammation. patsnap.com For instance, triamcinolone acetonide has been shown to reduce the migration of neutrophils, eosinophils, and lymphocytes. patsnap.com

Investigations using Specific Cell Lines (e.g., fibroblasts, chondrocytes, mast cells)

There is a lack of published studies investigating the effects of this compound on specific cell lines such as fibroblasts, chondrocytes, and mast cells. Research on triamcinolone acetonide has demonstrated its effects on these cell types. For example, it has been shown to inhibit the proliferation of human lung fibroblasts and decrease the secretion of IL-6 and IL-8. In studies with chondrocytes, triamcinolone acetonide has been found to have complex effects, with some research indicating potential chondrotoxicity at high concentrations.

In Vivo Preclinical Models for Biological Activity Assessment (Non-human, excluding efficacy in diseases)

Specific in vivo preclinical studies designed to assess the biological activity of this compound in non-human models, excluding direct efficacy in disease models, are not documented in the available literature.

Evaluation in Animal Models of Inflammation (e.g., induced edema models)

There are no specific published findings on the evaluation of this compound in animal models of inflammation, such as induced edema models. The anti-inflammatory properties of its parent compound, triamcinolone acetonide, have been evaluated in various animal models, demonstrating its ability to reduce inflammation.

Studies on Tissue-Specific Effects and Responses (e.g., cartilage metabolism, retinal effects)

Investigations into the tissue-specific effects of potent synthetic glucocorticoids, such as the parent compound triamcinolone acetonide, provide crucial insights into their therapeutic potential and cellular impact.

Cartilage Metabolism: The influence of triamcinolone acetonide on cartilage has been a subject of significant research, particularly concerning its use in managing joint inflammation. nih.govresearchgate.net Studies using bovine articular cartilage have explored these effects. In both healthy and inflammatory-challenged cartilage samples, treatment with triamcinolone acetonide at various concentrations showed minimal negative impact on chondrocyte viability, proliferation, and anabolic activity in both short-term (2 days) and long-term (10-14 days) scenarios. nih.govresearchgate.net

Furthermore, in the presence of an inflammatory challenge induced by interleukin-1β, triamcinolone acetonide demonstrated a protective role by reducing catabolic activities. nih.govresearchgate.net It was observed to decrease the loss of nascent glycosaminoglycans (GAGs) and help maintain the mechanical properties of the cartilage. nih.govresearchgate.net These findings suggest that at physiologically relevant doses, triamcinolone acetonide does not significantly harm healthy chondrocytes within their native extracellular matrix. nih.govresearchgate.net However, some research indicates that while it can reduce synovial inflammation, it might negatively affect cartilage repair processes, suggesting a complex interaction. researchgate.net

Effects of Triamcinolone Acetonide on Cartilage Metabolism

| Parameter | Condition | Observed Effect of Triamcinolone Acetonide | Reference |

|---|---|---|---|

| Chondrocyte Viability & Proliferation | Healthy Cartilage | Minimally affected by short-term and long-term treatment | nih.govresearchgate.net |

| Anabolic Activity (ECM Synthesis) | Healthy Cartilage | Minimally affected | nih.gov |

| Catabolic Activity (GAG Loss) | Inflammatory Challenge (IL-1β) | Reduced | nih.govresearchgate.net |

| Cartilage Mechanical Properties | Inflammatory Challenge (IL-1β) | Maintained | nih.govresearchgate.net |

| Cartilage Repair | Cartilage Defect Models | Inhibited cartilage defect repair | researchgate.net |

Retinal Effects: The use of triamcinolone acetonide in ophthalmology has prompted extensive research into its effects on retinal tissues. mdpi.comnih.gov Studies have examined the potential for retinal toxicity. unimi.it Research using rabbit models to evaluate the morphologic changes in the retina following intravitreal injections of triamcinolone acetonide revealed dose-dependent effects. unimi.itarvojournals.org While single injections of lower doses (0.5 mg or 1 mg) did not produce morphological retinal changes, higher doses (4 mg, 8 mg, and 20 mg) resulted in toxic effects on the outer retina. unimi.it These effects included the destruction of photoreceptor outer segments and the migration of macrophage-like cells into the subretinal space. unimi.it A 20 mg dose caused more extensive damage, including changes to retinal pigment epithelium (RPE) cells. unimi.itarvojournals.org Conversely, in-vitro studies on human RPE cells found that short-term incubation with triamcinolone acetonide did not induce a statistically significant amount of apoptosis, with the cells maintaining their structure. arvojournals.org

Retinal Effects of Intravitreal Triamcinolone Acetonide in Animal Models

| Dose | Observed Retinal Effect | Reference |

|---|---|---|

| 0.5 mg - 1 mg | No significant morphologic retinal changes in pigmented rabbits. | unimi.it |

| 4 mg, 8 mg | Destruction of photoreceptor outer segments; migration of macrophage-like cells. Some swollen RPE cells observed. | unimi.itarvojournals.org |

| 20 mg | More extensive damage, including disorganization of RPE, degeneration of outer segments, and swelling of inner nuclear cells. | unimi.itarvojournals.org |

Delving into Molecular Mechanisms at the Cellular and Subcellular Level

The anti-inflammatory and immunosuppressive actions of glucocorticoids like this compound and its analogs are mediated through complex molecular pathways at the cellular and subcellular levels. These mechanisms involve direct and indirect regulation of gene expression and protein activity.

A primary mechanism of glucocorticoid action is the modulation of gene transcription. Synthetic glucocorticoids, including triamcinolone acetonide, bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor present in the cytoplasm of almost every cell type. nih.govnih.gov This binding event causes the receptor to translocate into the nucleus.

Once in the nucleus, the ligand-receptor complex can act as a homodimer, binding directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov This binding typically leads to the activation (transactivation) of genes that code for anti-inflammatory proteins. The GR can also bind as a monomer to negative GREs (nGREs) to repress the transcription (transrepression) of pro-inflammatory genes. nih.gov The high affinity and stability of the triamcinolone acetonide-GR complex enhances its ability to effectively modulate the expression of these target genes. nih.govnih.gov

A crucial aspect of the anti-inflammatory effect of glucocorticoids is their ability to interfere with pro-inflammatory signaling pathways. One of the most important of these is the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov The activated GR can inhibit NF-κB activity through direct protein-protein interactions, a mechanism known as transcriptional interference. nih.gov This interaction does not involve direct DNA binding by the GR but prevents NF-κB from effectively activating the transcription of its target genes, which include numerous cytokines, chemokines, and adhesion molecules responsible for orchestrating the inflammatory response. nih.gov Furthermore, glucocorticoids can induce the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thus preventing its activation. nih.gov Annexin A1, a protein upregulated by glucocorticoids, has also been shown to inhibit the NF-κB signal transduction pathway by binding to the p65 subunit of NF-κB. wikipedia.org

Academic Research on Prodrug and Conjugate Strategies for this compound

To enhance the therapeutic profile of corticosteroids like this compound, researchers have explored various prodrug and conjugate strategies. These approaches aim to improve drug targeting, prolong duration of action, and modify release characteristics.

Academic research into conjugate strategies has largely focused on the parent compound, triamcinolone acetonide, providing a framework for potential modifications to its analogs. One common strategy involves chemical modification at the C-21 position to create a linkage point for conjugation to carrier molecules. nih.gov

A published method describes the synthesis of triamcinolone acetonide-protein conjugates for use in developing immunoassays. nih.gov In this work, the triamcinolone acetonide was first hemisuccinoylated at the C-21 hydroxyl group. This derivative, a hapten, was then conjugated to carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov Various amide-bond forming methods were employed, with the mixed anhydride (B1165640) method yielding soluble conjugates with a range of hapten-to-carrier protein ratios. nih.gov

Another approach involves creating ester analogs to serve as soft drugs or prodrugs. For instance, triamcinolone acetonide 21-oic acid methyl ester was synthesized and evaluated as a potent local anti-inflammatory agent. nih.gov This ester analog is designed to be rapidly hydrolyzed in systemic circulation to an acidic product with very low affinity for the glucocorticoid receptor, thereby minimizing systemic side effects. nih.gov Other research has focused on formulating triamcinolone acetonide into advanced drug delivery systems, such as thermoreversible hydrogels, which act as a depot for sustained local release. nih.gov

Evaluation of Controlled Release Kinetics from Conjugates

Studies on TA-loaded polyurethane implants have demonstrated their potential as effective local drug delivery systems. nih.gov These implants exhibit controlled release of the drug, which is crucial for managing localized inflammatory conditions. nih.gov The release of TA from these polyurethane implants was found to effectively suppress inflammatory-angiogenesis in a murine sponge model, highlighting the therapeutic efficacy of a sustained release profile. nih.gov

Furthermore, the development of TA-loaded nanostructured lipid carriers (NLCs) has shown a slow and sustained release pattern, with approximately 84% of the drug being released over a 24-hour period. nih.gov This release profile is beneficial for improving the biopharmaceutical performance and anti-inflammatory activity of the drug. nih.gov In another approach, an episcleral drug film made from a biodegradable copolymer, Poly(L-lactide)-co-poly(ɛ-caprolactone), was engineered for the controlled release of TA. This system demonstrated a slow-release profile for at least 6 months, indicating its potential for long-term treatment of retinal proliferative diseases. nih.gov

The release kinetics of TA from various formulations often follow established models. For instance, TA-loaded solid lipid nanoparticles (SLNs) have been shown to exhibit prolonged drug release that follows Higuchi release kinetics. tandfonline.comresearchgate.net Similarly, the release of a different active ingredient from NLCs was best described by the Higuchi model, suggesting a diffusion-controlled release mechanism. researchgate.net This model is particularly relevant for drugs dispersed in a solid matrix. researchgate.net

Below is a data table summarizing the release kinetics of Triamcinolone Acetonide from different delivery systems, which can be considered indicative for its 21-methoxy analog.

Table 1: Controlled Release Kinetics of Triamcinolone Acetonide from Various Formulations

| Delivery System | Carrier Material | Release Profile | Kinetic Model | Reference |

|---|---|---|---|---|

| Nanostructured Lipid Carriers (NLCs) | Not Specified | ~84% release in 24 hours | Slow and sustained | nih.gov |

| Episcleral Micro Film | Poly(L-lactide)-co-poly(ɛ-caprolactone) | Slow release for at least 6 months | Not Specified | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Not Specified | Prolonged release | Higuchi kinetics | tandfonline.comresearchgate.net |

Nanocrystal and Solid Lipid Nanoparticle Formulation Characterization for Enhanced Properties

The formulation of poorly water-soluble corticosteroids like this compound and its analogs into nanocrystals and solid lipid nanoparticles (SLNs) is a promising strategy to enhance their therapeutic properties. researchgate.netnih.gov While direct studies on this compound formulations are limited, extensive research on Triamcinolone Acetonide (TA) provides a strong basis for understanding the characteristics of such nanoformulations.

Nanocrystal Formulations

The preparation of TA nanocrystals (TA-NCs) has been shown to improve the therapeutic potential of the corticosteroid for ocular applications. nih.gov These nanocrystals can be produced using techniques such as bead milling followed by spray-drying. nih.gov Characterization of self-dispersible TA-NCs revealed an average particle size of 257 ± 30 nm, a narrow size distribution, and a zeta potential of -25 ± 3 mV. nih.govqub.ac.uk These properties remained stable for at least 120 days at 25°C. nih.govqub.ac.uk Scanning electron microscopy (SEM) studies have shown a uniform and spherical morphology of the TA-NCs. nih.govqub.ac.uk Importantly, Fourier-transform infrared spectroscopy (FTIR) and X-ray powder diffraction (XRPD) analyses indicated no significant chemical or crystalline changes in the drug after the formulation process. nih.govqub.ac.uk

Solid Lipid Nanoparticle (SLN) Formulations

SLNs are another effective delivery system for corticosteroids like TA. tandfonline.comdntb.gov.ua These nanoparticles are typically composed of solid lipids and surfactants. dntb.gov.uanih.gov The characteristics of TA-loaded SLNs are influenced by process variables such as surfactant concentration, drug concentration, and lipid concentration. tandfonline.comresearchgate.net

Research has shown that TA-loaded SLNs can be successfully prepared with particle sizes ranging from 94.01 ± 1.92 nm to 388.41 ± 1.13 nm, with a polydispersity index (PDI) between 0.045 and 0.316. tandfonline.com One optimized formulation reported a particle size of 114.5 ± 1.32 nm with a PDI of 0.035. tandfonline.com In another study, an optimized TA-SLN formulation using stearic acid as the lipid and Tween 80 as a surfactant reported a particle size of 683 ± 5 nm and a zeta potential of -38.0 ± 7.6 mV. dntb.gov.uanih.govnih.gov The encapsulation efficiency of these nanoparticles can be high, with one study reporting a value of 88.2 ± 2.09%. dntb.gov.ua